molecular formula C15H17ClN2O3 B2734769 Ethyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate CAS No. 253328-48-2

Ethyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B2734769
CAS No.: 253328-48-2
M. Wt: 308.76
InChI Key: LRFKDDOSDAPLCS-UHFFFAOYSA-N
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Description

The compound “Ethyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrimidine core, with various substituents attached at specified positions. These include an ethyl ester group, a 2-chlorophenyl group, and two methyl groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. These properties are typically determined experimentally .

Scientific Research Applications

Synthesis and Structural Analysis

Research has explored the synthesis and crystal structure of similar compounds, providing insights into their chemical properties and potential applications. For instance, Hu Yang (2009) prepared and determined the crystal structure of a related compound, emphasizing the importance of structural analysis in understanding the properties of these chemicals (Hu Yang, 2009). Additionally, the study of density, viscosity, and ultrasonic properties of certain derivatives by S. Bajaj and P. Tekade (2014) highlights the physical characteristics that can influence the compound's application in various fields (S. Bajaj & P. Tekade, 2014).

Pharmaceutical Applications

Several studies have investigated the potential pharmaceutical applications of derivatives of this compound. For example, research by A.S.Dongarwar et al. (2011) focused on synthesizing novel derivatives and evaluating their antimicrobial and anti-inflammatory activities, suggesting potential therapeutic uses (A.S.Dongarwar et al., 2011). Similarly, H. Hafez et al. (2016) synthesized compounds evaluated for their antimicrobial and anticancer activities, indicating the diverse pharmaceutical relevance of these chemicals (H. Hafez et al., 2016).

Chemical Reactions and Transformations

The compound has also been a subject of studies focusing on chemical reactions and transformations. A. Shutalev et al. (2008) reported an unprecedented base-promoted cascade transformation of a pyrimidinone derivative into a novel tricyclic compound, showcasing the compound's versatility in chemical synthesis (A. Shutalev et al., 2008).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug action and depends on the specific biological targets of the compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. These can include toxicity, flammability, and environmental impact .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies on its biological activity, potential uses in medicine or industry, and environmental impact .

Properties

IUPAC Name

ethyl 6-(2-chlorophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3/c1-4-21-14(19)12-9(2)18(3)15(20)17-13(12)10-7-5-6-8-11(10)16/h5-8,13H,4H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFKDDOSDAPLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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